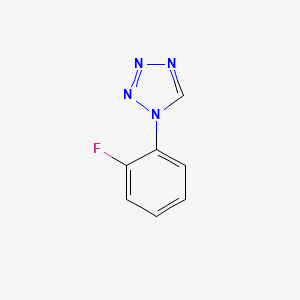

1-(2-Fluorophenyl)tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUBMUIURXSVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Tetrazole Moiety in Modern Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone in medicinal chemistry and materials science. researchgate.netacs.org Its prominence stems from its unique electronic properties, metabolic stability, and its ability to act as a bioisostere for the carboxylic acid group. bohrium.combohrium.com This bioisosteric relationship, where a functional group is replaced by another with similar physical and chemical properties, is a crucial strategy in drug design to enhance a molecule's potency, selectivity, and pharmacokinetic profile. acs.orgbohrium.com

The tetrazole moiety's high nitrogen content contributes to its stability and its use in energetic materials. acs.org Furthermore, tetrazole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. bohrium.combohrium.comhilarispublisher.com The versatility of the tetrazole ring allows for various substitution patterns, leading to a vast chemical space for the development of new therapeutic agents and functional materials. acs.orgbohrium.com The synthesis of tetrazoles is most commonly achieved through the [3+2] cycloaddition of azides with nitriles. researchgate.netbohrium.com

A Glimpse into Fluorinated Heterocycles in Synthetic and Applied Chemistry

The introduction of fluorine into heterocyclic compounds has become a transformative strategy in modern chemistry, particularly in the pharmaceutical and agrochemical industries. researchgate.nettandfonline.comnumberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological characteristics. tandfonline.comnumberanalytics.com

Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing a drug's half-life. tandfonline.com It can also modulate the acidity or basicity of nearby functional groups, which can improve a compound's bioavailability and binding affinity to biological targets. tandfonline.combeilstein-journals.org The synthesis of fluorinated heterocycles is a dynamic area of research, with methods ranging from the use of fluorinated building blocks to late-stage fluorination techniques. researchgate.nettandfonline.com These compounds are integral to the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and thermal properties. numberanalytics.commdpi.com

Charting the Research Course for 1 2 Fluorophenyl Tetrazole

Classical and Advanced Cycloaddition Reactions

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of tetrazoles, providing a direct route to the five-membered heterocyclic ring. nih.govresearchgate.net This approach typically involves the reaction of a nitrile with an azide source.

Azide-Nitrile Cycloadditions

The reaction between an organic nitrile and an azide is the most common and proficient method for constructing the 5-substituted 1H-tetrazole ring. nih.govnih.govacs.org

Historically, the synthesis of 5-substituted 1H-tetrazoles involved the reaction of a nitrile with hydrazoic acid. However, the high toxicity and explosive nature of hydrazoic acid have led to the development of safer protocols. tandfonline.comnih.gov A common approach involves the in situ generation of hydrazoic acid from sodium azide and a proton source, such as acetic acid. For instance, one of the earlier methods for preparing 5-(2-fluorophenyl)-1H-tetrazole involved refluxing 2-fluorobenzonitrile with sodium azide and acetic acid in n-butanol for two days, albeit with concerns over the safety of generating hydrazoic acid on a large scale. tandfonline.com

Another conventional method utilizes ammonium (B1175870) chloride as the acidic component with sodium azide in a solvent like dimethylformamide (DMF). youtube.com While effective, these reactions often require high temperatures and long reaction times. tandfonline.com The use of Lewis acids like zinc chloride or aluminum chloride can also facilitate the cycloaddition by activating the nitrile group. organic-chemistry.org

To overcome the limitations of conventional methods, significant research has focused on developing improved and modified conditions for the azide-nitrile cycloaddition.

In Situ Reagent Generation: A notable improvement involves the in situ generation of a safer azide reagent. For the synthesis of 5-(2-fluorophenyl)-1H-tetrazole, a significantly improved method utilizes the in situ formation of triethylammonium (B8662869) azide from triethylammonium chloride and sodium azide in toluene. tandfonline.com This procedure offers several advantages, including a shorter reaction time (8-10 hours), lower reaction temperature, and safer handling, resulting in a high yield (93%) and purity (99.6% by HPLC) of the desired product. tandfonline.com

Catalysis: The use of catalysts has been instrumental in enhancing the efficiency and safety of tetrazole synthesis. Zinc salts, particularly zinc bromide, have been shown to effectively catalyze the reaction of nitriles with sodium azide in water. organic-chemistry.org This method is environmentally friendly and minimizes the risk of hydrazoic acid release by maintaining a slightly alkaline pH. organic-chemistry.org Other catalytic systems, including those based on cobalt, have also been developed, demonstrating excellent activity under mild conditions. nih.govacs.org For example, a cobalt(II) complex has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to various aryl nitriles, with mechanistic studies indicating the formation of a cobalt(II) diazido intermediate. nih.govacs.org Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, have also been employed to facilitate the reaction, offering advantages like easy separation and reusability. nih.gov

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are commonly used and often provide good results. nih.govresearchgate.net For instance, in a cobalt-catalyzed synthesis, DMSO was found to be the optimal solvent, affording a near-quantitative yield. acs.org Water has also emerged as a green and safe solvent for these reactions, particularly when catalyzed by zinc salts. organic-chemistry.org The use of aqueous solvent systems can also be influenced by hydrophobic effects, which can accelerate the reaction rate. nih.gov Microwave irradiation has also been employed to accelerate the reaction, leading to higher yields and shorter reaction times. researchgate.net

| Protocol | Reagents | Solvent | Conditions | Yield of 5-(2-fluorophenyl)-1H-tetrazole | Reference |

|---|---|---|---|---|---|

| Conventional | 2-Fluorobenzonitrile, NaN₃, Acetic Acid | n-Butanol | Reflux, 2 days | 69% | tandfonline.com |

| Improved (In situ reagent) | 2-Fluorobenzonitrile, NaN₃, Et₃N·HCl | Toluene | Reflux, 8-10 h | 93% | tandfonline.com |

| Catalytic (Heterogeneous) | Nitrile, NaN₃, Silica Sulfuric Acid | DMF | Reflux, 4-12 h | 72-95% (general) | nih.gov |

| Catalytic (Homogeneous) | Aryl Nitrile, NaN₃, Co(II) complex | DMSO | Mild conditions | Up to 99% (general) | acs.org |

Cycloadditions involving Thiocyanates and Isothiocyanates

Besides nitriles, thiocyanates and isothiocyanates can also serve as precursors for tetrazole synthesis through cycloaddition reactions. organic-chemistry.orgacs.org These substrates react with metal azides to form 5-substituted-1H-tetrazoles. acs.orgrcsi.science The reaction of thiocyanates with sodium azide, often catalyzed by zinc(II) chloride, proceeds efficiently under mild conditions to afford the corresponding 5-thio-substituted tetrazoles. organic-chemistry.orgrcsi.science Similarly, isothiocyanates can be converted to 1-substituted 1H-tetrazole-5-thiols. rcsi.science These reactions broaden the scope of tetrazole synthesis, allowing for the introduction of a sulfur-containing functional group at the 5-position of the tetrazole ring.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex organic molecules, including those containing tetrazole moieties.

Suzuki-Miyaura Coupling for Biphenyl-Tetrazole Linkages

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. thieme-connect.comgre.ac.ukresearchgate.netlookchem.com This reaction is highly valuable for constructing biphenyl-tetrazole structures, which are common scaffolds in pharmaceuticals. tandfonline.comthieme-connect.com The general strategy involves the coupling of an aryl halide (or triflate) with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. thieme-connect.comgre.ac.uknih.gov

For the synthesis of biphenyl-tetrazoles, two main approaches can be envisioned:

Coupling of a pre-formed tetrazole-containing aryl halide with a phenylboronic acid.

Coupling of an aryl halide with a tetrazole-containing phenylboronic acid.

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the solid-phase synthesis of biphenyltetrazoles. thieme-connect.com In this approach, an aryl tetrazole is anchored to a resin, followed by coupling with an arylboronic acid using a palladium catalyst such as PdCl2(dppf). thieme-connect.com This methodology has been applied to the synthesis of the angiotensin II receptor antagonist Irbesartan, which features a biphenyl-tetrazole core. thieme-connect.com

The efficiency of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligands, base, and solvent. For challenging couplings, such as those involving heteroaryl chlorides, the use of specialized phosphine (B1218219) ligands like SPhos or RuPhos in conjunction with a palladium source like Pd(OAc)2 has been shown to be effective. lookchem.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Resin-supported Aryl Tetrazole | Arylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | aq. DME | Biphenyltetrazole | thieme-connect.com |

| 5-Chloro-1-phenyl-tetrazole | Arylboronic Acid | SPhos/Pd(OAc)₂ or RuPhos/Pd(OAc)₂ | - | - | 1,5-Diaryltetrazole | lookchem.com |

| Aryl Bromide | Arylboronic Ester | Pd(OAc)₂ / (R)-sSPhos | K₃PO₄ | Toluene/Water | Atropisomeric Biphenol | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules like 1-aryl-substituted tetrazoles. nih.govbohrium.com These strategies are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.govacs.org

A prevalent MCR for synthesizing 1-substituted tetrazoles involves the one-pot condensation of an aromatic amine, a source of carbon, and an azide. arkat-usa.org For the synthesis of this compound, this typically involves the reaction of 2-fluoroaniline (B146934), triethyl orthoformate (as a one-carbon synthon), and sodium azide. The use of a catalyst, such as nickel chloride, in an alcoholic solvent like ethanol (B145695) at room temperature has been shown to be effective for this transformation, yielding the desired product in high yields. arkat-usa.org

The general applicability of this MCR approach is a significant advantage, allowing for the synthesis of a wide array of 1-aryl-substituted tetrazoles by simply varying the starting aromatic amine. The reaction proceeds without the need for harsh conditions, making it a practical choice for laboratory and potential industrial-scale synthesis. arkat-usa.org

Other MCRs, such as the Passerini and Ugi reactions, are also instrumental in creating complex tetrazole-containing molecules. beilstein-journals.org For instance, the Passerini three-component reaction (PT-3CR) can be used to synthesize novel tetrazole building blocks from tetrazole aldehydes, which can then be incorporated into more complex structures. beilstein-journals.org While not a direct synthesis of this compound itself, these methods showcase the versatility of MCRs in accessing drug-like molecules where the fluorophenyltetrazole moiety can be a key component. acs.orgbeilstein-journals.org

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Aromatic Amine, Triethyl Orthoformate, Sodium Azide | NiCl₂ / Ethanol | 1-Substituted-1H-1,2,3,4-tetrazole | Up to 94% | arkat-usa.org |

| Tetrazole Aldehyde, Isocyanide, Carboxylic Acid | Not specified | Passerini Product (α-acyloxy carboxamide) | Moderate to Excellent | beilstein-journals.org |

| Tetrazole Aldehyde, Amine, Isocyanide, Carboxylic Acid | Methanol (B129727) | Ugi Product (α-acetamido carboxamide) | Low to Moderate | beilstein-journals.org |

| This table summarizes multicomponent reaction strategies applicable to the synthesis of substituted tetrazoles. |

Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of synthetic routes for heterocyclic compounds, including tetrazoles. bohrium.comnih.gov These principles emphasize the reduction of waste, use of less hazardous chemicals, and employment of energy-efficient processes. bohrium.com The synthesis of fluorophenyltetrazoles is well-suited to the adoption of such protocols.

A key aspect of green tetrazole synthesis is the use of environmentally benign solvents and catalysts. bohrium.com Nanomaterial-based catalysts, for example, are gaining traction due to their high efficiency, large surface-area-to-volume ratio, and, crucially, their ease of recovery and reusability, which minimizes waste. rsc.org Various nanomaterials, including those based on copper, magnetic nanoparticles, and boehmite, have been successfully employed in the synthesis of tetrazole derivatives. rsc.org

Furthermore, the choice of reaction medium is critical. The development of synthetic protocols that utilize water or other green solvents instead of volatile organic compounds (VOCs) is a significant step towards sustainability. For example, some MCRs for tetrazole synthesis have been successfully performed in aqueous media. arkat-usa.org

Microwave-Assisted and Ultrasonic-Promoted Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized synthetic organic chemistry, often leading to dramatic improvements in reaction rates, yields, and purity compared to traditional heating methods. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been extensively applied to the formation of heterocyclic rings, including tetrazoles. nih.govshd-pub.org.rs The primary advantage is the rapid and uniform heating of the reaction mixture, which can slash reaction times from hours to mere minutes. researchgate.netscielo.org.mx In the synthesis of various tetrazole derivatives, microwave irradiation has consistently resulted in higher yields and cleaner reaction profiles. scielo.org.mxsbmu.ac.ir For example, a comparison of the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones showed that microwave irradiation reduced the reaction time to 9-12 minutes with yields of 79-83%, whereas conventional heating required 10-14 hours for lower yields of 61-68%. scielo.org.mx Similarly, the synthesis of tetrazolyl pyrazole (B372694) amides was achieved in 20 minutes under microwave conditions, yielding 85% of the product, compared to 5 hours and a 62% yield with conventional heating. researchgate.net This efficiency makes MAOS a highly attractive method for the rapid synthesis of this compound and its analogues.

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones | Conventional | 10-14 hours | 61-68% | scielo.org.mx |

| Microwave | 9-12 minutes | 79-83% | scielo.org.mx | |

| Synthesis of tetrazolyl pyrazole amides | Conventional | 5 hours | 62% | researchgate.net |

| Microwave | 20 minutes | 85% | researchgate.net | |

| This table compares conventional heating and microwave-assisted methods for the synthesis of tetrazole derivatives. |

Ultrasonic-Promoted Synthesis: Ultrasonication, the use of sound energy to agitate particles in a sample, is another green technique that can accelerate chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. While specific reports on the ultrasonic-promoted synthesis of this compound are less common than for microwave assistance, the technique is widely applied in heterocyclic synthesis and represents a promising avenue for further process optimization.

Mechanistic Insights into Tetrazole Ring Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The most common route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide anion to a nitrile. nih.gov However, the precise mechanism has been a subject of debate.

Density functional theory (DFT) calculations have provided significant insights into this transformation. nih.gov Studies suggest that the reaction does not proceed via a simple concerted cycloaddition. Instead, a previously unexpected nitrile activation step occurs, leading to the formation of an imidoyl azide intermediate. This intermediate then undergoes cyclization to form the aromatic tetrazole ring. nih.gov

The activation barrier for this reaction is strongly influenced by the electronic nature of the substituent on the nitrile. Electron-withdrawing groups lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the azide's Highest Occupied Molecular Orbital (HOMO) and thus accelerating the reaction. nih.gov In the context of this compound synthesis from 2-fluorobenzonitrile, the electron-withdrawing fluorine atom on the phenyl ring would be expected to activate the nitrile group, favoring the cycloaddition reaction.

For the three-component synthesis of 1-substituted tetrazoles from an amine, triethyl orthoformate, and sodium azide, a plausible mechanism involves the initial reaction of the amine with triethyl orthoformate to form an intermediate, which then reacts with hydrazoic acid (formed in situ from sodium azide). arkat-usa.org Subsequent cyclization and elimination steps lead to the final 1-substituted tetrazole product. arkat-usa.org

Spectroscopic Characterization

Spectroscopic methods are instrumental in determining the molecular structure of this compound, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of this compound, specific chemical shifts and coupling constants provide valuable structural insights.

In a study of 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, the ¹H NMR spectrum in deuterated methanol (CD3OD) showed multiplets for the fluorophenyl protons between δ 7.39 and 7.67 ppm. mdpi.com The ¹³C NMR spectrum of this derivative displayed characteristic signals for the fluorophenyl ring, including a doublet for the carbon attached to fluorine (¹JCF) at approximately 158.4 ppm and other doublets for adjacent carbons due to through-space coupling. mdpi.com

For a related compound, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the ¹H NMR spectrum in DMSO-d6 revealed multiplets for the aromatic protons at δ 7.73, 7.68, 7.55, and 7.45 ppm. iucr.orgiucr.org The ¹³C NMR spectrum of the same compound showed the carbon of the C=S group at δ 162.76 ppm and the carbon attached to fluorine at δ 156.39 ppm. iucr.orgiucr.org The aromatic carbons appeared in the range of δ 114.88 to 137.33 ppm. iucr.orgiucr.org

Interactive Table: ¹H and ¹³C NMR Data for this compound Derivatives.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine mdpi.com | CD3OD | 7.39–7.44 (m, 3H), 7.62–7.67 (m, 1H) | 118.3 (d, ²J = 11.3 Hz), 121.9 (d, ³J = 7.6 Hz), 126.6 (d, ⁴J = 2.3 Hz), 130.0, 134.0 (d, ³J = 4.7 Hz), 158.4 (d, ¹J = 151.0 Hz) |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione iucr.orgiucr.org | DMSO-d6 | 7.73 (m, 1H), 7.68 (m, 1H), 7.55 (t, 1H), 7.45 (t, 1H) | 162.76 (C=S), 156.39 (C-F), 137.33 (C-N, Ar), 128.76, 127.08, 124.94, 114.88 (4CH, Ar) |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, mass spectrometry confirms the expected molecular formula.

High-resolution mass spectrometry (HRMS) of 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine using electrospray ionization (ESI) in negative mode showed a [M-H]⁻ peak at m/z 258.2441, which corresponds to the calculated value of 258.2444 for the molecular formula C12H10FN5O. mdpi.com In another instance, for 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde, the mass spectrum showed a peak at m/z 375 (M⁺ + 1), consistent with the calculated molecular weight of 374.36. scirp.org

Interactive Table: Mass Spectrometry Data for this compound Derivatives.

| Compound | Ionization Method | Observed m/z | Calculated m/z | Formula |

| 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine mdpi.com | HRMS (ESI-) | 258.2441 [M-H]⁻ | 258.2444 | C12H10FN5O |

| 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde scirp.org | MS | 375 [M+1]⁺ | 374.36 | C21H15FN4O2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a derivative, (E)-5-(4-Fluorophenyl)-1-(1,2-dichlorovinyl)-1Н-tetrazole, showed characteristic absorption bands at 1608 cm⁻¹ (C=N), 1091 cm⁻¹ (C-N), and 1022 cm⁻¹ (C-F). bsu.by These bands are indicative of the tetrazole ring and the fluorophenyl group.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies have been performed on derivatives of this compound, revealing their detailed molecular structures. For instance, the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione was determined, showing that the molecule crystallizes and provides a basis for understanding its solid-state conformation. iucr.orgiucr.orgiucr.orgnih.gov Another study on 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde also successfully determined its crystal structure, which crystallizes in the monoclinic space group P21/c. scirp.orgcore.ac.ukscirp.orgresearchgate.net

Molecular Conformation and Geometry (e.g., Dihedral Angles, Planarity)

The conformation of this compound derivatives is characterized by the relative orientation of the phenyl and tetrazole rings. In the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the molecule is non-planar. iucr.orgnih.gov The tetrazole ring itself is essentially planar, but the dihedral angle between the mean planes of the tetrazole and benzene (B151609) rings is 59.94 (8)°. iucr.orgiucr.orgnih.gov This significant twist is a key feature of its solid-state conformation.

For 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde, the dihedral angle between the mean planes of the fluoro-phenyl moiety and the biphenyl (B1667301) moiety is 21.51 (7)°. core.ac.ukresearchgate.net Further analysis of a related structure revealed that the tetrazole ring makes a dihedral angle of 57.38(10)° with the fluoro-phenyl moiety. scirp.org These dihedral angles highlight the non-planar nature of these molecules in the solid state, which can be attributed to steric hindrance and electronic effects.

Structural Analysis of this compound Unavailable

A comprehensive article on the structural elucidation and conformational analysis of the chemical compound this compound, focusing on its specific intermolecular interactions and crystal packing, cannot be generated at this time. Extensive searches for relevant crystallographic data have not yielded specific information for this compound.

The requested analysis, including detailed discussions on hydrogen bonding networks, π-π stacking interactions, halogen bonding, and a quantitative Hirshfeld surface analysis, is entirely dependent on the availability of a determined crystal structure. This foundational data, typically obtained through methods like single-crystal X-ray diffraction, appears to be absent in the public scientific literature for this compound.

While detailed structural studies, including intermolecular interaction analysis and Hirshfeld surface data, are available for derivatives such as 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione and 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde , the strict requirement to focus solely on this compound prevents the inclusion of data from these related but structurally distinct molecules. The intermolecular forces and crystal packing are highly specific to the exact chemical structure, and data from derivatives cannot be accurately extrapolated to the parent compound.

Without the primary crystallographic information for this compound, a scientifically accurate and informative article that adheres to the requested outline cannot be constructed.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the geometric and electronic properties of 1-(2-Fluorophenyl)tetrazole. These calculations are based on the fundamental principles of quantum mechanics and can predict molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It provides a balance between accuracy and computational cost, making it suitable for studying molecules like substituted tetrazoles. For this compound, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d), can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. Such studies would reveal key structural parameters, including the dihedral angle between the fluorophenyl ring and the tetrazole ring, which is known to be a significant feature in related structures.

While specific DFT studies exclusively focused on this compound are not detailed in the available literature, research on similar compounds like 2,3-di(p-methylphenyl)tetrazole-5-thione has successfully used DFT to optimize geometry and analyze atomic charge distribution, demonstrating the method's utility in this class of compounds.

Table 1: Expected Output from DFT Calculations for this compound

| Parameter | Description |

|---|---|

| Optimized Geometry | Provides the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, helping to confirm the structure. |

| Thermodynamic Properties | Calculates enthalpy, entropy, and Gibbs free energy, indicating the molecule's stability. |

Ab initio methods are quantum chemistry calculations based entirely on theoretical principles, without the inclusion of experimental data. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are particularly powerful for studying electronic excited states and molecules with complex electronic structures. The MS-CASPT2 (Multi-State CASPT2) variant is adept at handling situations with near-degenerate electronic states, such as those that can occur during bond breaking or in excited states.

For this compound, these high-level calculations could provide precise insights into its electronic spectrum and photophysical properties. However, the application of MS-CASPT2 and CASSCF is computationally intensive and typically reserved for specific problems that are not well-described by DFT. There are no specific published studies applying these advanced ab initio methods to this compound found in the reviewed literature.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable.

FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. This data helps in understanding the molecule's electronic transitions and its potential as a nucleophile or electrophile. DFT calculations are commonly used to determine these orbital energies. Although quantitative values for this compound are not available in the cited literature, studies on related heterocyclic compounds show that such analyses are fundamental to characterizing their reactivity profiles.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the molecule's ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the molecule's ability to accept electrons (electrophilicity). |

The distribution of electron density within a molecule governs its electrostatic properties. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution and are invaluable for predicting how molecules interact. In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP map would highlight the electronegative nitrogen atoms of the tetrazole ring and the fluorine atom on the phenyl group as regions of negative potential. The hydrogen atoms and parts of the carbon framework would likely show positive potential. This analysis helps in identifying sites for intermolecular interactions, such as hydrogen bonding. Atomic charge distribution studies, often performed using methods like Mulliken population analysis, provide quantitative values for the partial charge on each atom, complementing the qualitative picture from the MEP map.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified by second-order perturbation theory.

In this compound, NBO analysis could reveal the delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms into the antibonding orbitals of the ring systems. This would provide insight into the aromaticity of the tetrazole ring and the electronic communication between the fluorophenyl substituent and the tetrazole core. Studies on similar compounds have used NBO analysis to understand the nature of chemical bonds and intramolecular charge transfer, which are key to molecular stability.

Table 3: Typical Findings from NBO Analysis

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) |

|---|---|---|---|

| Hyperconjugation | Lone Pair (n) | Antibonding (π*) | Quantifies delocalization and stability. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and conformational changes.

For this compound, MD simulations could be used to investigate its behavior in different environments, such as in various solvents or interacting with a biological target. The simulations can reveal preferred conformations, the dynamics of the phenyl-tetrazole linkage, and the stability of intermolecular interactions. While MD simulations have been used to strengthen the findings of docking studies for complex bis-tetrazole compounds, specific MD studies on this compound itself are not documented in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies are computational methods used to determine the relationship between the chemical structure of a molecule and its biological activity. These studies are crucial in drug discovery for optimizing lead compounds to improve potency and reduce side effects. For tetrazole derivatives, in silico SAR models have been developed to understand the structural requirements for various biological activities.

In the context of this compound, the fluorine atom at the ortho position of the phenyl ring is a key structural feature. The electronegativity and size of the fluorine atom can influence the molecule's electronic distribution, conformation, and interaction with biological targets. In silico SAR studies on analogous compounds help predict how such substitutions impact activity. For example, in the development of cyclooxygenase-2 (COX-2) inhibitors, modifications on the N-1 phenyl group of 1,5-disubstituted tetrazoles have been systematically studied to determine their effect on inhibitory potency and selectivity nih.gov. These studies provide a framework for understanding how the 2-fluoro substitution in this compound might contribute to its specific biological profile.

| Compound Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline-Ethyl-Phenylamine Derivatives | P-glycoprotein (P-gp) | Bulky, polar groups (e.g., nitro) at the ortho position of the benzene (B151609) ring enhance inhibitory activity. | scispace.com |

| 1,5-Disubstituted Tetrazoles | Cyclooxygenase-2 (COX-2) | Structural modifications on the N-1 phenyl group and the substituent at the C-5 position significantly affect potency and selectivity. | nih.gov |

| Benzimidazole Derivatives | Vascular Endothelial Growth Factor (VEGF) | Methyl substitution at the R1 position was found to be optimal for VEGF inhibitory activity. | nih.gov |

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule ligand and a protein receptor at the atomic level, providing insights into the binding mode and affinity.

For tetrazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets. These studies have shown that the tetrazole ring is a versatile pharmacophore capable of engaging in multiple types of interactions. The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, participating in extensive hydrogen bonding networks with receptor active sites acs.orgnih.gov. The acidic N-H group in 1H-tetrazoles can also act as a hydrogen bond donor acs.org.

Docking studies of novel tetrazole derivatives against microbial targets, such as the sterol 14-alpha demethylase enzyme of C. albicans, have been performed to rationalize their antifungal activity cumhuriyet.edu.tr. Similarly, to understand their potential as anticancer agents, tetrazole compounds have been docked into the active sites of proteins like dihydrofolate reductase nih.gov. These simulations help to compare the binding modes and energies of the designed compounds with standard drugs, guiding further optimization. For example, a study on 1,5-disubstituted tetrazoles as COX-2 inhibitors used molecular docking to verify their inhibition and selectivity, with the results showing good correlation with in vitro bioassay screening nih.gov.

In the case of this compound, the tetrazole moiety can be expected to form key interactions with receptor active sites. It can function as a bioisosteric replacement for a carboxylic acid group, enabling it to act as a metal chelator in the active sites of metalloenzymes acs.org. The 2-fluorophenyl group plays a significant role in modulating the binding affinity and selectivity through hydrophobic and specific polar interactions, including potential interactions involving the fluorine atom.

| Compound Class | Target Protein | Key Interactions/Findings | Reference |

|---|---|---|---|

| Tetrazole-S-alkyl derivatives | Sterol 14-alpha demethylase (C. albicans) | Docking was used to predict binding modes and support antimicrobial evaluation. | cumhuriyet.edu.tr |

| 1,5-Disubstituted tetrazoles | COX-1 and COX-2 | Docking results were in agreement with in vitro inhibition and selectivity data. | nih.gov |

| Tetrazole derivatives via N-Mannich base condensation | Klebsiella pneumonia dihydrofolate reductase (4OR7) | Compounds exhibited good binding affinity, suggesting potential as antimicrobial agents. | nih.gov |

| Biphenyl (B1667301) tetrazole | Metallo-β-lactamase | The tetrazole moiety interacts directly with a zinc atom in the active site. | acs.org |

Theoretical Mechanistic Pathways and Reaction Energetics

The synthesis of 1-substituted tetrazoles, such as this compound, can be achieved through several pathways, with the most common being the [3+2] cycloaddition reaction. Theoretical studies of these reaction mechanisms provide a deeper understanding of the process, allowing for the optimization of reaction conditions and prediction of product regioselectivity.

One of the most established methods for forming the tetrazole ring is the reaction of nitriles with azides nih.govresearchgate.net. For the synthesis of 1-substituted tetrazoles, the reaction between an isocyanide and hydrazoic acid (or a silyl (B83357) azide (B81097) like trimethylsilyl (B98337) azide) is a key pathway nih.gov. The theoretical mechanism involves the 1,3-dipolar cycloaddition of the azide to the isocyanide carbon. Computational studies can model the transition state of this cycloaddition, revealing the concerted nature of the bond-forming process. Electron-withdrawing groups on the reactants can lower the energy of the LUMO, facilitating the interaction with the HOMO of the azide and accelerating the reaction nih.gov.

Tautomerism and Aromaticity Studies of the Tetrazole Ring

The tetrazole ring is an aromatic heterocycle that can exist in different tautomeric forms. For N-unsubstituted 5-substituted tetrazoles, a prototropic equilibrium exists between the 1H- and 2H-tautomers mdpi.com. The position of this equilibrium is influenced by factors such as the nature of the substituent, the solvent, and whether the compound is in solution or the gas phase nih.govmdpi.com. In the case of this compound, the nitrogen atoms are substituted, preventing prototropic tautomerism, but the fundamental electronic structure and aromaticity of the ring remain key characteristics.

The aromaticity of the tetrazole ring has been the subject of numerous computational investigations. Aromaticity is a key factor in the stability and reactivity of the ring. Methods such as the Nucleus-Independent Chemical Shift (NICS) are used to quantify the magnetic criterion of aromaticity ijsr.net. NICS values calculated at the center of the ring provide a measure of the induced magnetic field, with large negative values indicating strong aromatic character.

Computational studies have shown that the tetrazole ring exhibits a high degree of aromaticity. Calculations at various levels of theory predict NICS(0) values for tetrazole tautomers that are often higher than that of benzene, a benchmark for aromaticity ijsr.net. The substitution on the tetrazole ring can influence its aromatic character. Both electron-donating and electron-withdrawing groups have been shown to maintain the strong cyclic π-system of the tetrazole ring ijsr.net. Quantum chemical analyses of 2-arylphenyl-1H-tetrazoles have revealed that through-space NH–π and π–π interactions contribute to the properties of these molecules ru.nl. These theoretical studies are essential for understanding the intrinsic electronic properties of the tetrazole moiety within the this compound structure.

| Compound | Computational Level | NICS(0) Value (ppm) | Reference |

|---|---|---|---|

| Benzene | B3LYP/6-31G* (example) | -11.5 | ijsr.net |

| Unsubstituted Tetrazole | - | -13.28 to -14.63 | ijsr.net |

| Substituted 1H-Tetrazole Tautomers | B3LYP with various basis sets | Generally higher than benzene (indicating strong aromaticity) | ijsr.net |

Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1-(2-fluorophenyl)tetrazole in substitution reactions is dictated by the electronic properties of both the tetrazole ring and the substituted phenyl ring. The tetrazole moiety is a strongly electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. Conversely, the fluorine atom is an ortho-, para-directing deactivator. The interplay of these effects makes electrophilic substitution challenging and generally requires harsh conditions.

Regarding nucleophilic aromatic substitution (SNAr), the fluorine atom on the phenyl ring is not in a position typically activated for substitution (i.e., ortho or para to a strong electron-withdrawing group like a nitro group). However, the collective electron-withdrawing effect of the tetrazole ring does increase the electrophilicity of the phenyl ring. Nucleophilic substitution on highly fluorinated aromatic rings, such as pentafluoropyridine, has been shown to occur with tetrazole-based nucleophiles, preferentially at the para-position. While this compound is not as activated, this demonstrates the principle that fluoroaromatic systems can undergo SNAr reactions. For substitution to occur on the 2-fluorophenyl ring, a strong nucleophile and potentially harsh reaction conditions would likely be necessary.

Cyclization Reactions and Ring Transformations

The tetrazole ring of this compound can participate in several types of cyclization and ring transformation reactions, characteristic of this heterocyclic system.

One of the most significant transformations is the Huisgen rearrangement (also known as the Huisgen reaction), which converts 5-substituted 1H-tetrazoles into 1,3,4-oxadiazoles upon reaction with electrophiles like acyl chlorides or anhydrides. This process involves the N-acylation of the tetrazole, followed by the elimination of molecular nitrogen and subsequent ring-closing to form the more stable oxadiazole ring. While this reaction is typically described for 5-substituted tetrazoles, N-acylation of 1-substituted tetrazoles can also lead to ring-opening and rearrangement pathways.

Tetrazoles can also serve as precursors for reactive nitrile imine dipoles through photoirradiation. These nitrile imines are highly reactive intermediates that can undergo [3+2] cycloaddition reactions with alkenes to form pyrazoline derivatives. Conformationally constrained macrocyclic tetrazoles have been synthesized to enhance the reactivity of the photogenerated nitrile imine. This photoinduced reactivity represents a potential pathway for this compound to engage in cycloaddition reactions.

Additionally, cascade reactions involving isocyanides can lead to the formation of tetrazole scaffolds, which can then undergo further transformations like the Huisgen rearrangement.

Carbon-Halogen Bond Activation and Cleavage

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and cleavage a significant chemical challenge. For this compound, functionalization via C-F bond cleavage would require specific catalytic conditions.

Common strategies for activating C-F bonds in fluoroaromatics include:

Transition Metal Catalysis : Electron-rich, low-valent transition metals (e.g., complexes of Pd, Ni, Rh, Ir) can insert into the C-F bond via oxidative addition. This is often the key step in cross-coupling reactions (like Suzuki or Sonogashira couplings) of fluoroaromatics. The reaction is facilitated by ligands that stabilize the metal center and by substrates with activating groups.

Visible Light Photoredox Catalysis : This modern approach uses a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) with the fluoroaromatic substrate. This process generates a radical anion, which can then fragment to release a fluoride (B91410) ion and an aryl radical. This aryl radical can then be trapped by a hydrogen atom source for hydrodefluorination or intercepted by a coupling partner.

Intramolecular Nucleophilic Substitution : While challenging intermolecularly, C-F bonds can be cleaved if a nucleophile is tethered to the molecule, allowing for an intramolecular SN2 reaction. This is driven by the proximity effect, where the high effective concentration of the nucleophile facilitates the displacement of the fluoride.

While specific examples for this compound are not prevalent, these general methodologies represent the established pathways for potential C-F bond functionalization of the compound.

Radical Reactions and Mechanistic Pathways

This compound can be involved in radical reactions through several mechanistic pathways, primarily involving either the cleavage of the C-F bond or the fragmentation of the tetrazole ring.

As discussed previously, photoredox catalysis can induce the cleavage of the C-F bond by forming a radical anion intermediate. The subsequent elimination of a fluoride ion generates a 2-(tetrazol-1-yl)phenyl radical. This highly reactive intermediate can participate in various radical-mediated processes, such as hydrogen atom abstraction or cross-coupling reactions.

Photochemical excitation of the tetrazole ring itself can also lead to radical pathways. The photochemistry of some tetrazole derivatives, such as tetrazolones, is known to proceed via the photoextrusion of molecular nitrogen. This process can occur through a concerted mechanism or via the formation of radical or zwitterionic species. Theoretical studies on related phenyl-substituted tetrazolones suggest that upon UV irradiation, the reaction can proceed through a triplet biradical intermediary, which then undergoes further rearrangement and cyclization. Such pathways, involving the loss of N₂, could transform the tetrazole ring of this compound into other nitrogen-containing functionalities or lead to fragmentation of the molecule.

Bioisosteric Replacements in Chemical Design

The tetrazole ring is a prominent non-classical bioisostere of the carboxylic acid functional group, a substitution strategy widely employed in medicinal chemistry. This replacement is effective because the 1H-tetrazole moiety mimics several key physicochemical properties of a carboxylic acid, which are crucial for receptor binding and pharmacokinetic profiles.

Key properties that make the tetrazole group an effective carboxylic acid bioisostere include:

Acidity (pKa) : The pKa of a 5-substituted 1H-tetrazole is typically in the range of 4.5–4.9, which is very similar to that of a carboxylic acid (pKa ≈ 4.2–4.5). This ensures that the tetrazole is also ionized at physiological pH, allowing it to engage in similar ionic interactions with biological targets.

Geometry : Both the carboxylate and tetrazolate anions are planar, allowing them to occupy similar space within a receptor's binding pocket.

Lipophilicity : Anionic tetrazoles are significantly more lipophilic (by nearly a factor of 10) than the corresponding carboxylates. This increased lipophilicity can improve a drug candidate's ability to cross cell membranes, potentially enhancing oral bioavailability.

Metabolic Stability : The tetrazole ring is generally resistant to many metabolic degradation pathways that can affect carboxylic acids, leading to a longer duration of action.

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| pKa | ~4.2 – 4.5 | ~4.5 – 4.9 | |

| Anion Geometry | Planar | Planar | |

| Lipophilicity (Anion) | Lower | Higher (approx. 10x) | |

| Hydrogen Bonding | Forms H-bonds along O-C-O plane | Forms 4 orthogonal H-bonds in the ring plane | |

| Metabolic Stability | Susceptible to various metabolic pathways | Generally high |

Metal Chelation and Coordination Chemistry

The tetrazole ring, with its four nitrogen atoms, is a versatile ligand in coordination chemistry. Deprotonated tetrazolates can coordinate to metal ions in numerous ways, acting as monodentate or multidentate bridging ligands, which allows for the construction of diverse supramolecular structures, including coordination polymers.

For 1-substituted tetrazoles like this compound, the most basic and sterically accessible nitrogen atom is N4, which is the primary site for coordination to a metal center. The 2-fluorophenyl group at the N1 position is a bulky substituent that influences the steric environment around the coordinated metal ion, affecting the geometry and stability of the resulting complex.

Tetrazoles have been shown to form stable complexes with a wide range of metal ions, including Ti, Zr, Ta, Co(II), Ni(II), and Cu(II). The specific coordination mode depends on several factors, including the metal ion, the steric and electronic properties of the substituents on the tetrazole ring, the counter-ion, and the solvent used.

| Coordination Mode | Description | Bridging/Chelating |

|---|---|---|

| η¹-N1 or η¹-N2 | Monodentate coordination through N1 or N2 (for 5-substituted tetrazolates). | Non-bridging |

| η¹-N4 | Monodentate coordination through N4 (common for 1-substituted tetrazoles). | Non-bridging |

| μ-N1,N2 | Bidentate bridging between two metal centers. | Bridging |

| μ-N2,N3 | Bidentate bridging between two metal centers. | Bridging |

| μ-N1,N4 | Bidentate bridging between two metal centers. | Bridging |

The ability of the tetrazole moiety in this compound to act as a ligand allows for its incorporation into metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis, materials science, and medicinal chemistry.

Advanced Applications in Materials Science and Chemical Synthesis

Role in Functional Materials Development

The tetrazole moiety is a cornerstone in the design of various functional materials, owing to its distinct chemical and physical characteristics.

High-Nitrogen Energetic Materials (General Tetrazole Properties)

Tetrazole derivatives are a significant class of high-nitrogen energetic materials. nih.gov The tetrazole ring is notable for having the highest nitrogen content among stable azole compounds. nih.gov This high nitrogen content and the large number of N-N and C-N bonds result in a high positive heat of formation. mdpi.com Upon decomposition, these compounds release a large amount of energy and form environmentally benign nitrogen gas (N₂). researchgate.net

The appeal of tetrazoles in energetic materials stems from several key properties:

High Energy Density: The inherent structure of the tetrazole ring contributes to a high energy density in derived compounds. nih.gov

Thermal Stability: Many tetrazole-based materials exhibit good thermal stability. nih.gov

Low Sensitivity: These compounds often show low sensitivity to impact and friction, a crucial safety feature for energetic materials. nih.gov

Gas Generation: Due to their high nitrogen content, tetrazoles are effective as gas generators, producing large volumes of N₂ gas, which is useful in applications like airbags and fire suppression systems. researchgate.net

The introduction of a fluorophenyl group, as in 1-(2-Fluorophenyl)tetrazole, can further influence these properties. The electron-withdrawing nature of fluorine can affect the stability and energy release characteristics of the molecule.

| Property | General Characteristic for Tetrazole-Based Energetic Materials | Source(s) |

| Nitrogen Content | Very high, often exceeding 50% by mass. | nih.gov |

| Heat of Formation | Highly positive, leading to significant energy release. | mdpi.comresearchgate.net |

| Decomposition Products | Primarily non-toxic nitrogen gas (N₂). | researchgate.net |

| Stability | Generally good thermal stability and low sensitivity. | nih.gov |

Gas Capture and Storage (e.g., CO₂)

Tetrazole-based materials, particularly polymers and metal-organic frameworks (MOFs), have shown significant promise for gas capture and storage, especially for carbon dioxide (CO₂). rsc.orglifechemicals.com The nitrogen-rich nature of the tetrazole ring provides numerous polar sites that can interact strongly with CO₂ molecules.

Research has demonstrated that microporous organic polymers containing tetrazole fragments can capture CO₂ with high efficacy and selectivity. lifechemicals.com In tetrazole-based MOFs, the uncoordinated nitrogen atoms on the pore surfaces act as nucleophilic sites, leading to high selectivity for CO₂ adsorption. rsc.org The ability to tune the pore size and introduce functional groups within these materials allows for the optimization of gas capture performance. researchgate.net For instance, a tetrazolate zeolite-like framework, UTSA-49, demonstrated high selectivity for both CO₂/CH₄ and CO₂/N₂ separation. researchgate.net

The fluorine atom in this compound could enhance CO₂ affinity through favorable electrostatic interactions between the electronegative fluorine and the quadrupole moment of CO₂.

Components in Metal-Organic Frameworks (MOFs)

Tetrazoles are excellent organic linkers (or ligands) for the construction of Metal-Organic Frameworks (MOFs). alfa-chemistry.com Their nitrogen atoms are effective at coordinating with metal ions, leading to the formation of stable, porous, and crystalline structures. lifechemicals.comalfa-chemistry.com

Key features of tetrazole-based MOFs include:

Structural Diversity: Tetrazole ligands can coordinate with metal ions in various modes, enabling the synthesis of MOFs with diverse topologies and channel structures. rsc.orgresearchgate.net

High Stability: The strong metal-nitrogen bonds often result in MOFs with high thermal and chemical stability. alfa-chemistry.com

Functional Pores: The nitrogen-rich channels of these MOFs can be inherently functional, providing active sites for catalysis or selective adsorption without further modification. acs.org

The use of ligands like this compound could lead to MOFs with tailored properties. The fluorinated phenyl group can influence the framework's hydrophobicity, pore environment, and interactions with guest molecules, making such MOFs potentially useful for applications in gas separation, catalysis, and sensing. alfa-chemistry.comacs.org

Proton Transport Materials in Fuel Cells

Tetrazole-containing materials are being explored for their potential in proton exchange membranes (PEMs) for fuel cells, particularly for applications that require operation under anhydrous (water-free) or low-humidity conditions. The tetrazole ring can act as a proton donor and acceptor, facilitating proton transport.

A significant innovation in this area involves the use of fluorinated tetrazoles to create water-stable porous organic salts (POSs). ornl.govnih.govresearchgate.net These materials exhibit excellent proton transfer properties. ornl.govnih.gov The fluorinated groups help create hydrophobic porous channels, which enhances the material's stability in aqueous environments by minimizing disruptive hydrogen bonding with the framework. ornl.govresearchgate.net Research has shown that a highly fluorinated nanospace can exhibit very high proton conductivity (1.34 × 10⁻² S/cm at 90°C and 95% relative humidity). researchgate.net The acidic proton on the tetrazole ring is key to this function, and its acidity can be tuned by substituents on the framework.

Catalysis and Ligand Design

The ability of tetrazoles to coordinate with a wide range of metal ions makes them highly valuable in the field of catalysis and ligand design.

Use as Ligands for Transition Metal Catalysis

Tetrazole derivatives serve as versatile ligands for transition metal catalysts. The four nitrogen atoms of the tetrazole ring can coordinate to metal centers in multiple ways, influencing the electronic and steric environment of the metal. arkat-usa.org This coordination is crucial for catalytic activity and selectivity. rutgers.edu

Tetrazole-containing complexes have been employed in various catalytic reactions. For example, cobalt(II) and nickel(II) complexes based on a tetrazole-carboxylate connector have demonstrated catalytic activity in oxidation reactions. The specific coordination environment of the metal centers plays a vital role in their catalytic performance. The combination of the tetrazole ring with other functional groups in a single ligand allows for the creation of bifunctional or multifunctional ligands, further expanding their catalytic potential. arkat-usa.org The synthesis of 5-substituted 1H-tetrazoles can be efficiently catalyzed by transition metal complexes, such as a Cobalt(II) complex, which proceeds via the formation of a metal-azido intermediate. acs.org

The this compound ligand could offer unique properties in catalysis. The electron-withdrawing fluorine atom can modulate the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the reactivity of the catalytic center.

| Application Area | Role of Tetrazole Moiety | Potential Influence of 2-Fluorophenyl Group | Source(s) |

| High-Nitrogen Energetic Materials | High N content, high heat of formation. | Modulates stability and energy release. | nih.govresearchgate.net |

| **Gas Capture (CO₂) ** | Provides polar nitrogen sites for adsorption. | Enhances CO₂ affinity via fluorine interactions. | rsc.orglifechemicals.com |

| Metal-Organic Frameworks (MOFs) | Acts as a versatile, stable coordinating linker. | Influences pore environment and guest interactions. | alfa-chemistry.comacs.org |

| Proton Transport Materials | Functions as a proton donor/acceptor. | Enhances stability and tunes acidity. | ornl.govresearchgate.net |

| Transition Metal Catalysis | Serves as a coordinating ligand for metal centers. | Modifies electronic properties of the catalyst. | arkat-usa.orgacs.org |

Chiral Tetrazoles in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern pharmacology and materials science. Chiral tetrazoles have emerged as a promising class of organocatalysts and ligands for these transformations. The tetrazole moiety can act as a bioisostere for a carboxylic acid, but its N-substituted derivatives, such as N-aryl tetrazoles, offer unique steric and electronic properties that can be harnessed to create highly selective catalytic environments.

While direct catalytic applications of this compound are not extensively documented, the principles of N-aryl heterocycle atroposelective synthesis provide a strong basis for its potential. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and the creation of axially chiral N-aryl compounds is a significant challenge in synthetic chemistry. Research has shown that chiral phosphoric acid catalysts can effectively control the stereochemistry in the synthesis of atropisomeric N-aryl 1,2,4-triazoles, achieving high enantiomeric ratios. nih.govnih.gov This strategy of using chiral Brønsted acids to induce asymmetry in cyclization or acylation reactions is applicable to the synthesis of other N-aryl heterocycles, including tetrazoles. rsc.org

Furthermore, tetrazole-containing molecules have been incorporated into larger chiral scaffolds, such as 1,1′-binaphthylazepine, to create novel organocatalysts. mdpi.comresearchgate.net In these systems, the tetrazole ring can participate in hydrogen bonding or other non-covalent interactions that are crucial for stereochemical control during the catalytic cycle. The 2-fluorophenyl group in this compound can further modulate these interactions and influence the catalyst's solubility and stability, making it an attractive building block for the design of new chiral ligands and catalysts.

| Catalyst Type | Reaction | Substrate Class | Key Finding |

|---|---|---|---|

| Chiral Phosphoric Acid | Atroposelective Cyclodehydration | N-Aryl 1,2,4-Triazoles | Achieved up to 91:9 enantiomeric ratio, demonstrating effective stereocontrol in N-aryl heterocycle synthesis. nih.gov |

| α-Tetrazole Binaphthylazepine | Asymmetric Oxa-Michael Cyclization | 2-Hydroxy Chalcones | Demonstrated the potential of tetrazole-containing scaffolds as organocatalysts for synthesizing chiral flavanones. mdpi.com |

| Organocatalyst | Atroposelective N-Acylation | Quinazolinone Benzamides | Successful synthesis of N-N axially chiral compounds with high yields and enantioselectivities. rsc.org |

Synthetic Building Blocks and Intermediates

The utility of a chemical compound is often defined by its ability to serve as a reliable building block for the construction of more complex and functional molecules. This compound excels in this role, providing a stable and versatile platform for diversification.

Tetrazoles are considered privileged scaffolds in medicinal chemistry and are integral to the synthesis of many drug-like molecules. beilstein-journals.orgnih.gov They are often introduced as bioisosteres of carboxylic acids to improve properties such as lipophilicity, metabolic stability, and potency. nih.govnih.gov A modern synthetic strategy involves using functionalized tetrazoles as core building blocks in multicomponent reactions (MCRs). beilstein-journals.orgnih.gov MCRs, such as the Passerini and Ugi reactions, allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. beilstein-journals.org

In this context, this compound can be envisioned as a precursor to more elaborate tetrazole-containing building blocks, such as tetrazole aldehydes. beilstein-journals.orgnih.gov These functionalized tetrazoles can then participate in MCRs to generate libraries of novel compounds for drug discovery and materials science. beilstein-journals.org The 2-fluorophenyl substituent is particularly valuable as it can engage in specific interactions with biological targets and enhance the pharmacokinetic profile of the final molecule. The synthesis of tetrazole-fused π-conjugated molecules also highlights the role of substituted phenyltetrazoles as precursors to advanced materials with unique fluorescence properties. researchgate.net

One of the most well-defined applications of a derivative of this compound is in the chemical synthesis of oligoribonucleotides (RNA). Solid-phase synthesis of RNA requires the use of protecting groups to temporarily block reactive functional groups, ensuring that the desired chemical bonds are formed with high fidelity. The 2'-hydroxyl group of the ribose sugar is particularly challenging to protect and deprotect efficiently.

The 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group, which is derived from this compound, was developed as a novel protecting group for the 2'-hydroxyl function. This group is instrumental in the synthesis of base-protected 5'-O-dimethoxytrityl-2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidites), which are the monomeric building blocks for RNA synthesis.

The key advantage of the Fpmp group is its acid lability, which allows for its removal under mild acidic conditions (pH 2-3). This is critical to avoid the degradation of the sensitive oligoribonucleotide chain. Research has demonstrated that the Fpmp group can be completely removed without causing significant cleavage or migration of the internucleotide linkages, making it a suitable protecting group even for the synthesis of acid-sensitive RNA sequences.

| Feature | Description | Significance |

|---|---|---|

| Chemical Structure | A derivative of this compound attached to a 4-methoxypiperidine (B1585072) moiety. | Provides the necessary stability during synthesis and lability for deprotection. |

| Function | Protects the 2'-hydroxyl group of ribonucleosides during solid-phase synthesis. | Prevents unwanted side reactions and ensures the correct formation of phosphodiester bonds. |

| Deprotection Condition | Mild aqueous acid (pH 2-3) at room temperature. | Allows for the removal of the protecting group without damaging the final RNA product. |

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The tetrazole ring is a highly effective tool in the design of peptidomimetics for two main reasons: it can act as a bioisostere for the carboxylic acid group, and 1,5-disubstituted tetrazoles can serve as mimics for the cis-amide bond found in peptides. nih.govnih.gov

The Ugi-tetrazole multicomponent reaction provides a direct route to tetrazole-peptidomimetics, even starting from unprotected amino acids. nih.govnih.gov This reaction allows for the incorporation of a tetrazole moiety into a peptide-like backbone, generating novel scaffolds with significant structural diversity. nih.gov

By using an N-aryl tetrazole precursor like this compound, medicinal chemists can introduce specific aryl groups into the peptidomimetic structure. The 2-fluorophenyl group can influence the conformation of the molecule and its binding affinity to biological targets. This strategy allows for the fine-tuning of the pharmacological properties of the peptidomimetic, leading to the development of more potent and selective therapeutic agents. The synthesis of tetrazole analogues of amino acids and their subsequent incorporation into peptide chains is a well-established method for creating these modified biomolecules.

Derivatives and Analogues of 1 2 Fluorophenyl Tetrazole

Synthesis of Substituted Fluorophenyltetrazoles

The synthesis of substituted fluorophenyltetrazoles involves the introduction of various functional groups onto the tetrazole ring or the fluorophenyl moiety, leading to a diverse range of derivatives with unique properties.

The core structure of 1-(2-fluorophenyl)tetrazole can be modified to include additional functionalities, such as thione, amino, and pyrazolyl groups, which can significantly alter the compound's chemical and biological properties.

Thione Derivatives: The synthesis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione is a notable example of introducing a thione group. This is typically achieved through the cycloaddition of 2-fluorophenyl isothiocyanate with an azide (B81097), such as sodium azide, in a suitable solvent like water. The resulting product can be further modified, for instance, by S-alkylation reactions to introduce other functional groups. researchgate.netresearchgate.net

Aminotetrazole Derivatives: The introduction of an amino group to form aminotetrazole derivatives can be accomplished through various synthetic routes. One common method involves the reaction of cyanamides with azides. For 1-aryl-5-aminotetrazoles, a one-pot synthesis has been developed where the corresponding 1-aryltetrazole undergoes ring-opening, azidation, and subsequent intramolecular cyclization. organic-chemistry.org

Pyrazolyltetrazole Derivatives: The synthesis of pyrazolyltetrazole derivatives often involves a multi-step process. For example, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole compounds were synthesized starting from the reaction of arylhydrazine hydrochlorides with ethoxyethylidene-malononitrile. This forms a pyrazole (B372694) derivative which is then converted to a pyrazole-4-carbonitrile. Finally, the tetrazole ring is formed by the reaction of the carbonitrile with sodium azide in the presence of ammonium (B1175870) chloride. mdpi.com Another approach involves the conversion of a cyano group on a pre-formed pyrazole ring to a tetrazole using reagents like sodium azide and zinc chloride in an aqueous solution. mdpi.com

A summary of synthetic approaches for these derivatives is presented in the table below.

| Derivative | Functional Group | General Synthetic Approach | Key Reagents |

| Thione | -SH (Thione) | Cycloaddition | Isothiocyanate, Sodium Azide |

| Aminotetrazole | -NH2 (Amino) | Ring-opening, azidation, cyclization | 1-Aryltetrazole, Azide source |

| Pyrazolyltetrazole | Pyrazole ring | Multi-step synthesis from pyrazole precursors | Arylhydrazine, Nitriles, Sodium Azide |

The synthesis of substituted tetrazoles, including fluorophenyl derivatives, often leads to the formation of isomeric products. The regioselectivity of these reactions is a critical aspect, determining the final structure and properties of the compound.

Alkylation of 5-substituted 1H-tetrazoles can result in a mixture of 1,5-disubstituted and 2,5-disubstituted isomers. rsc.orgrsc.org The ratio of these isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the electrophile used for alkylation, and the reaction conditions. rsc.org For instance, in the alkylation of 1H-tetrazoles via the diazotization of aliphatic amines, the 2,5-disubstituted tetrazole is often the major product, but the regioselectivity can vary significantly. rsc.orgrsc.org

The mechanism of the reaction, whether it proceeds via a first-order or second-order nucleophilic substitution, can also dictate the regiochemical outcome. rsc.org Furthermore, mechanochemical conditions have been explored to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.org The choice of grinding auxiliary in these solid-state reactions can influence the formation of ion pairs, thereby affecting the regioselectivity. acs.org

Structural and Conformational Variations of Derivatives

The introduction of different functional groups to the this compound scaffold leads to significant variations in the structural and conformational properties of the resulting derivatives. X-ray crystallography has been a valuable tool in elucidating these three-dimensional structures.

For the derivative 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, crystallographic studies have revealed that the molecule is non-planar. nih.gov The five-membered tetrazole ring itself is essentially planar. A key structural feature is the dihedral angle between the mean planes of the tetrazole and the 2-fluorophenyl rings, which has been determined to be 59.94 (8)°. nih.gov

The crystal packing of this thione derivative is characterized by the formation of centrosymmetric dimers through N—H⋯S hydrogen bonds. These dimers are further organized into layers by offset face-to-face π–π stacking interactions between the benzene (B151609) rings. nih.gov Hirshfeld surface analysis indicates that N⋯H/H⋯N, S⋯H/H⋯S, H⋯H, F⋯H/H⋯F, and C⋯H/H⋯C interactions are the most significant contributors to the surface contacts, highlighting the importance of various intermolecular forces in the crystal lattice.

The structural data for 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione is summarized below.

| Parameter | Value | Reference |

| Molecular Geometry | Non-planar | nih.gov |

| Tetrazole Ring | Essentially planar | nih.gov |

| Dihedral Angle (Tetrazole-Benzene) | 59.94 (8)° | nih.gov |

| Crystal Packing | N—H⋯S hydrogen bonds, π–π stacking | nih.gov |

Chemical Reactivity of Derivatives

The chemical reactivity of this compound derivatives is influenced by the nature of the substituents on both the tetrazole and the phenyl rings. The tetrazole ring, with its four nitrogen atoms, can participate in a variety of reactions.

One notable reaction is the alkylation of 1-(substituted-phenyl)-1H-tetrazole-5-thiol derivatives. These compounds can undergo alkylation at the sulfur atom. For instance, reaction with chloroacetone, phenacyl bromide, or chloromethyl acetate (B1210297) can introduce different alkyl groups at the 5-position of the tetrazole ring. researchgate.net

The tetrazole ring can also be involved in cycloaddition reactions. The most common synthesis of tetrazoles is a [2+3] cycloaddition between a nitrile and an azide. nih.gov This reactivity can also be reversed under certain conditions.

Furthermore, the phenyl ring can undergo typical electrophilic aromatic substitution reactions, although the reactivity will be influenced by the presence of the fluorine atom and the tetrazole ring. The tetrazole moiety itself can be deprotonated and reacted with various electrophiles. organic-chemistry.org

Mechanistic Studies of Biological Interactions

Derivatives of this compound have been investigated for a range of biological activities, and mechanistic studies have begun to unravel how these compounds interact with biological systems.

Tubulin Polymerization Inhibition: Tetrazole derivatives have been identified as potential inhibitors of tubulin polymerization, a key process in cell division, making them attractive targets for anticancer drug development. nih.govresearchgate.net Certain tetrazole analogues of combretastatin (B1194345) A-4 (a known tubulin inhibitor) have shown significant inhibitory activity against tubulin assembly. nih.gov Molecular docking studies suggest that these compounds can bind to the colchicine (B1669291) site of β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net

Enzyme Targeting: Tetrazole-containing compounds have been shown to target various enzymes. For example, novel imide-tetrazole derivatives have demonstrated potent antimicrobial activity by inhibiting bacterial DNA topoisomerase IV and gyrase. nih.gov

NO/cGMP Pathway Modulation: A pyrazole-tetrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, has been shown to exhibit vasorelaxant effects through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. cdnsciencepub.com This compound elicits a concentration-dependent relaxation that is attenuated by inhibitors of nitric oxide synthase and guanylyl cyclase, indicating its mechanism involves the stimulation of this signaling cascade. cdnsciencepub.comnih.govnih.govresearchgate.net